molecular formula C11H16F3NO4 B1280303 (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid CAS No. 470482-44-1

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid

Cat. No. B1280303
M. Wt: 283.24 g/mol
InChI Key: OHIYKPXMNWXZQH-RQJHMYQMSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been reported for the preparation of this compound. One notable route involves the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate, followed by stereocontrolled hydrogenation of the enamine double bond. The final product is obtained after exhaustive hydrolysis in multiple steps .

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Characterization: The synthesis of related compounds like 2-aryl-thiazolidine-4-carboxylic acids, involving (2S,4R) configurations, has been studied, with a focus on the stereoselectivity and crystal structure analysis of these compounds. This research contributes to understanding the properties and synthesis routes of similar compounds (Jagtap et al., 2016).

Applications in Peptide Synthesis

  • Peptide Synthesis and NMR Analysis: Derivatives of (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline, which are structurally related to (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid, have been synthesized and used in peptide construction. These derivatives showed distinct conformational preferences and were sensitively detected by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Advanced Chemical Synthesis Techniques

  • Stereocontrolled Synthesis: Research has been conducted on the stereocontrolled synthesis of related γ-branched amino acids, using techniques such as TiCl4 mediated addition, which could be relevant for the synthesis of compounds with similar structural configurations (D'aniello et al., 1996).

Medicinal Chemistry and Drug Development

  • Potential in Anti-Cancer Research: Studies have shown that certain derivatives, like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids, which are structurally related to the compound , have significant anti-breast cancer activity. This suggests potential applications of similar compounds in medicinal chemistry and drug development (Jagtap et al., 2018).

Peptide Mimics and Conformational Studies

  • Pyrrolizidinone Amino Acid Synthesis: Research on the synthesis of enantiopure pyrrolizidinone amino acids, which are related to (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid, has been conducted. These studies contribute to the development of peptide mimics and the exploration of conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).

properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYKPXMNWXZQH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137763
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid

CAS RN

470482-44-1
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470482-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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